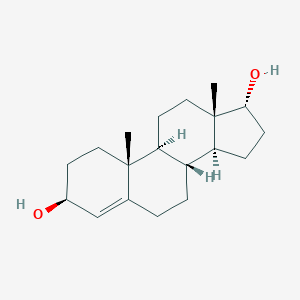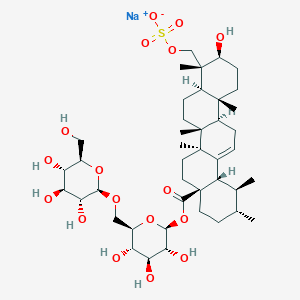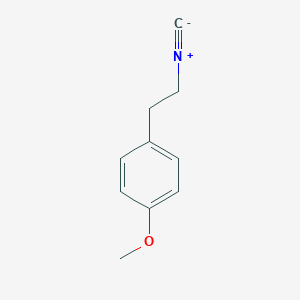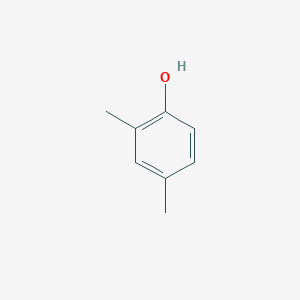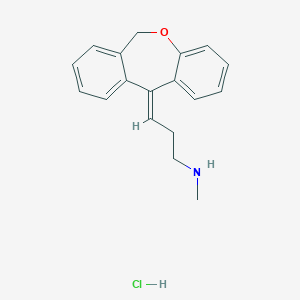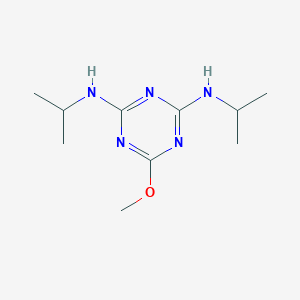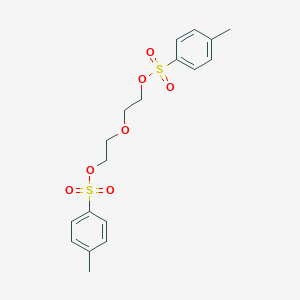
Bis(p-toluensulfonato) de dietilenglicol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to DEGBTS often involves the reaction of diethylene glycol with derivatives of p-toluenesulfonate. For example, diethylene glycol-bis(3-methylimidazolium) dihydroxide was prepared through the reaction between sodium hydroxide and diethylene glycol-bis(3-methylimidazolium) dibromide in aqueous ethanol at room temperature (Niknam et al., 2016). This method could potentially be adapted for the synthesis of DEGBTS by substituting the appropriate tosylate (p-toluenesulfonate) derivative.
Molecular Structure Analysis
The structure of related compounds indicates the potential for complex formation and the role of diethylene glycol in bridging units. For instance, bis(2,2:6,2-terpyrid-4'-yl) diethylene glycol was utilized for polymerization with FeCl2 to form water-soluble coordination polymers, suggesting that DEGBTS may also participate in complex molecular architectures (Schmatloch et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving diethylene glycol and p-toluenesulfonate derivatives are key to synthesizing various functional molecules. The chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates demonstrates the chemical versatility and potential for high purity in products related to DEGBTS (Wawro et al., 2016).
Physical Properties Analysis
The physical properties of DEGBTS-related compounds, such as solubility and viscosity, are influenced by their molecular structure. The synthesis of water-soluble coordination polymers from diethylene glycol derivatives underscores the importance of molecular configuration in determining physical properties (Schmatloch et al., 2002).
Chemical Properties Analysis
The chemical properties of DEGBTS can be inferred from the reactivity of diethylene glycol and p-toluenesulfonate derivatives. The preparation of diethylene glycol monoallyl ether glucoside through the reaction with glucose in the presence of p-toluenesulfonic acid catalyst shows the reactivity of these compounds and their potential for creating diverse chemical structures (Xu Bao-cai, 2013).
Aplicaciones Científicas De Investigación
Síntesis de 1,4,7-triazaciclononano fusionado con ciclohexilo
El ditosilato de dietilenglicol se ha utilizado en la síntesis de 1,4,7-triazaciclononano fusionado con ciclohexilo . Este compuesto es un tipo de macróciclo y se utiliza a menudo en la creación de moléculas orgánicas complejas.
Creación de 1,2-etilenocalix[6]areno
Este compuesto se ha utilizado en la creación de 1,2-etilenocalix[6]areno . Los calixarenos son una clase de compuestos macróciclos que tienen amplias aplicaciones en el campo de la química supramolecular.
Síntesis de 1,3-calix[6]corona-3 y 1,4-calix[6]corona-3
El ditosilato de dietilenglicol se utiliza en la síntesis de 1,3- y 1,4-calix[6]corona-3 . Estos son tipos de éteres corona, que son compuestos que pueden formar complejos con iones en función de su tamaño y carga.
Creación de 1,4-calix[6]benzocrona-4
Este compuesto se ha utilizado en la creación de 1,4-calix[6]benzocrona-4 . Este es otro tipo de éter corona, pero con un anillo de benceno incorporado en la estructura.
Síntesis de 1,2-calix[6]corona-5 y 1,3-calix[6]corona-5
El ditosilato de dietilenglicol se ha utilizado en la síntesis de 1,2- y 1,3-calix[6]corona-5 . Estos son éteres corona más grandes que pueden acomodar iones más grandes o incluso pequeñas moléculas dentro de su cavidad.
Mecanismo De Acción
Target of Action
Diethylene Glycol Bis(p-toluenesulfonate), also known as Diethylene glycol ditosylate, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .
Mode of Action
The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation. By acting as a linker in PROTACs, Diethylene Glycol Bis(p-toluenesulfonate) facilitates the degradation of specific target proteins, thereby influencing the associated biochemical pathways .
Result of Action
The primary result of the action of Diethylene Glycol Bis(p-toluenesulfonate) is the degradation of target proteins. By linking the E3 ubiquitin ligase to the target protein, it facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome .
Action Environment
The action of Diethylene Glycol Bis(p-toluenesulfonate) is influenced by the intracellular environment, as it relies on the ubiquitin-proteasome system for its function . The stability and efficacy of the PROTACs it forms can be influenced by various factors, including the presence of the target protein and E3 ligase, the cellular concentration of ubiquitin, and the activity of the proteasome .
Safety and Hazards
Diethylene Glycol Bis(p-toluenesulfonate) is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .
Propiedades
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S2/c1-15-3-7-17(8-4-15)26(19,20)24-13-11-23-12-14-25-27(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPNTJBGPQTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996114 | |
| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7460-82-4 | |
| Record name | Ethanol, 2,2′-oxybis-, 1,1′-bis(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol ditosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7460-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylene Glycol Bis(p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL DITOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H92EG77LWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Diethylene Glycol Ditosylate in organic synthesis?
A1: Diethylene Glycol Ditosylate serves as a versatile reagent for forming crown ethers via cyclization reactions with various diols. This compound acts as an electrophile, with its tosylate groups being good leaving groups, facilitating nucleophilic attack by the hydroxyl groups of the diol. [, , , ] This reaction is typically carried out in the presence of a base to deprotonate the diol and enhance its nucleophilicity.
Q2: Can you provide an example of how reaction conditions influence the synthesis of crown ethers using Diethylene Glycol Ditosylate?
A2: In the synthesis of 4′,4″(5″) Di-tert-butyldibenzo 18-crown-6 (DTBB18C6), the choice of cyclization reagents, solvents, and templates significantly impacted the yield. [] Using Cesium Carbonate (Cs2CO3) as the template, Diethylene Glycol Ditosylate as the cyclization reagent, and Tetrahydrofuran (THF) as the solvent led to the highest DTBB18C6 yield (above 33%). [] This highlights the importance of optimizing reaction conditions for desired product formation.
Q3: Are there any stereochemical considerations when using Diethylene Glycol Ditosylate in synthesis, particularly with chiral starting materials?
A3: Yes, using chiral starting materials can lead to interesting stereochemical outcomes. For example, cyclization reactions with a racemic mixture of a binaphthyl-bridged diol and Diethylene Glycol Ditosylate did not yield the expected proportion of crown ether products compared to reactions using enantiopure starting materials. [] This observation suggests a potential influence of the chiral environment on the cyclization process.
Q4: Beyond crown ethers, has Diethylene Glycol Ditosylate been employed in the synthesis of any other macrocyclic compounds?
A4: Yes, Diethylene Glycol Ditosylate has been successfully utilized in synthesizing macrocyclic acetylacetone ligands for metal cations. [] The reaction involved the use of Diethylene Glycol Ditosylate with a di-anion of a bis-acetylacetone derivative, leading to the formation of a macrocycle incorporating the acetylacetone units. []
Q5: Are there any examples of Diethylene Glycol Ditosylate contributing to the development of complex molecular architectures with specific applications?
A5: Research demonstrates the use of Diethylene Glycol Ditosylate in creating perylene bisimide atropisomers. [] The compound facilitated the macrocyclization of a tetra-hydroxyphenoxy-substituted perylene bisimide, yielding both diagonally and laterally bridged regioisomers. [] These atropisomeric perylene bisimides have potential applications in areas such as organic electronics and supramolecular chemistry due to their unique optical and electronic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
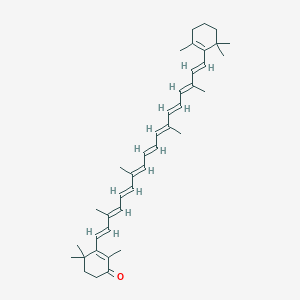
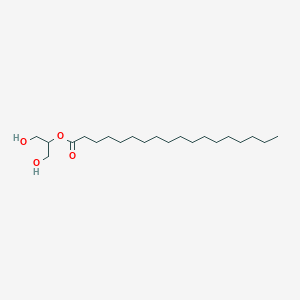
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
